N-[1-(3-bicyclo[3.1.0]hexanylamino)-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide
Description
N-[1-(3-bicyclo[3.1.0]hexanylamino)-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide is a complex organic compound featuring a bicyclo[3.1.0]hexane scaffold. This structure is notable for its high ring strain, which makes it a valuable synthetic intermediate in medicinal chemistry and drug discovery . The compound’s unique structure allows it to interact with biological targets in ways that more flexible molecules cannot, providing potential for high specificity and potency in therapeutic applications .
Properties
IUPAC Name |
N-[1-(3-bicyclo[3.1.0]hexanylamino)-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-7(17)12(16-13(18)8-2-3-8)14(19)15-11-5-9-4-10(9)6-11/h7-12,17H,2-6H2,1H3,(H,15,19)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCJUKHBQHSCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC1CC2CC2C1)NC(=O)C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bicyclo[3.1.0]hexanylamino)-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors could enhance the efficiency and safety of the process, particularly given the high reactivity and potential hazards associated with cyclopropenes and photoredox catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bicyclo[3.1.0]hexanylamino)-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropane and bicyclo[3.1.0]hexane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[1-(3-bicyclo[3.1.0]hexanylamino)-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating psychiatric disorders and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for N-[1-(3-bicyclo[3.1.0]hexanylamino)-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The rigid bicyclo[3.1.0]hexane scaffold allows for tight binding to these targets, potentially leading to high specificity and efficacy . The compound may modulate the activity of these targets, influencing various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Crispatene: A natural product with a bicyclo[3.1.0]hexane scaffold, known for its bioactivity.
Cycloeudesmol: Another natural product with similar structural features.
Laurinterol: Exhibits potent bioactivities and contains the bicyclo[3.1.0]hexane core.
Uniqueness
N-[1-(3-bicyclo[3.1.0]hexanylamino)-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide is unique due to its synthetic accessibility and potential for high specificity in biological interactions. Its rigid structure provides advantages in terms of binding affinity and selectivity compared to more flexible molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
